molecular formula C5H4BrClN2 B578635 2-Bromo-5-chloro-3-methylpyrazine CAS No. 1260664-82-1

2-Bromo-5-chloro-3-methylpyrazine

Cat. No.: B578635
CAS No.: 1260664-82-1
M. Wt: 207.455
InChI Key: DDXSLISYCFTQCY-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-methylpyrazine is a heterocyclic aromatic compound with the molecular formula C5H4BrClN2. It is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyrazine ring.

Scientific Research Applications

2-Bromo-5-chloro-3-methylpyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

2-Bromo-5-chloro-3-methylpyrazine is associated with several hazard statements, including H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, skin contact, and ingestion, and using personal protective equipment .

Future Directions

While specific future directions for 2-Bromo-5-chloro-3-methylpyrazine are not detailed in the search results, its role as an intermediate in the synthesis of pyrazine-based drugs suggests potential for continued use and exploration in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloro-3-methylpyrazine can be synthesized through various methods. One common approach involves the bromination and chlorination of 3-methylpyrazine. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyrazine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazine derivative .

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-methylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites and altering the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyrazine
  • 2-Chloro-3-methylpyrazine
  • 2-Bromo-3-chloro-5-methylpyrazine

Uniqueness

2-Bromo-5-chloro-3-methylpyrazine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyrazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-bromo-5-chloro-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXSLISYCFTQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855734
Record name 2-Bromo-5-chloro-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-82-1
Record name 2-Bromo-5-chloro-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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